Bis(3-aminophenyl)-disulfide

Vue d'ensemble

Description

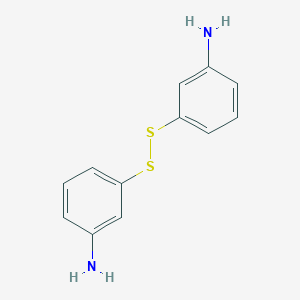

Bis(3-aminophenyl)-disulfide is a chemical compound with the molecular formula C12H12N2O2S . It is also known by other names such as 3,3’-sulfonyldianiline, 3,3’-diaminodiphenyl sulfone, and 3-aminophenyl sulfone .

Synthesis Analysis

The synthesis of Bis(3-aminophenyl)-disulfide involves a new method that produces bis(3-aminophenyl)disulfides of general formula (I) and 3-aminothiols of general formula (II) . The method is used as intermediate products for the production of insecticidally, acaricidally, and nematicidally active phenyl sulfoxides .Molecular Structure Analysis

The molecular structure of Bis(3-aminophenyl)-disulfide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .Chemical Reactions Analysis

According to IR and 15 N NMR spectroscopy data, bis(3-aminophenyl)phosphinic acid exists in the molecular form in the DMSO and DMF solutions . The molecular and ionic forms are in equilibrium in the solutions of triethylammonium salt of bis(3-aminophenyl)phosphinic acid in DMSO and DMF .Physical And Chemical Properties Analysis

Bis(3-aminophenyl)-disulfide is a solid at 20 degrees Celsius . It is insoluble in water . Its melting point is between 170 and 175 degrees Celsius . The compound has a molecular weight of 248.30 g/mol .Applications De Recherche Scientifique

Self-Healing Elastomers : Bis(4-aminophenyl) disulfide is utilized as a dynamic crosslinker in designing self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without any catalyst or external intervention, showcasing its potential in materials science (Rekondo et al., 2014).

Crystal Structure Analysis : The crystal structure of bis(4-aminophenyl)disulfide has been determined through single-crystal X-ray crystallography. This study revealed detailed molecular interactions and the formation of polymeric chains linked by hydrogen bonding, providing insights into its structural properties (Vittal & Anjali, 1998).

Dynamic Equilibria in Chemistry : Bis(4-aminophenyl) disulfide plays a role in systems where dynamic linkages such as disulfide, imine, and metal coordination bonds exhibit simultaneous reversible exchange. This research demonstrates the compound's relevance in studying complex chemical equilibria (Sarma, Otto, & Nitschke, 2007).

Photodissociation Dynamics : The compound has been used to study the photodissociation dynamics in supercritical fluids, revealing insights into the behavior of disulfide compounds under various conditions. This research is significant for understanding radical pair dynamics and solvation processes (Kimura & Saga, 2005).

Polymer Science : Bis(4-aminophenyl) disulfide has been applied in the synthesis of polymers. For example, its involvement in the thermal polymerization of diaryl disulfides to yield poly(arylene sulfides) demonstrates its utility in creating high-performance polymers with specific properties (Tsuchida, Yamamoto, Jikei, & Miyatake, 1993).

Synthesis of Organic Compounds : The reaction of bis(2-aminophenyl) disulfide with various reagents has been explored to synthesize different organic compounds, highlighting its versatility in organic chemistry (Jacobsen & Kolind-Andersen, 1990).

Safety and Hazards

Orientations Futures

Bis(3-aminophenyl)-disulfide has potential applications in the production of polyimide films, which have improved thermal properties and are suitable for high-dimensional stability polymer substrates for display applications . Additionally, it has been used in the research field of Carbon fiber-reinforced polymer composites (CFRPs), which are composite materials with carbon fiber as reinforcement and polymer as the matrix .

Propriétés

IUPAC Name |

3-[(3-aminophenyl)disulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSIYBMJICNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Aminophenyl)disulfanyl]aniline | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of Bis(3-aminophenyl) disulfide based on the provided research?

A1: The abstract [] highlights that Bis(3-aminophenyl) disulfide serves as an important intermediate in the synthesis of phenyl sulfoxides. These phenyl sulfoxides exhibit acaricidal (against ticks and mites) and nematocidal (against parasitic worms) activities. Therefore, Bis(3-aminophenyl) disulfide plays a crucial role in developing new pest control solutions in agriculture.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)